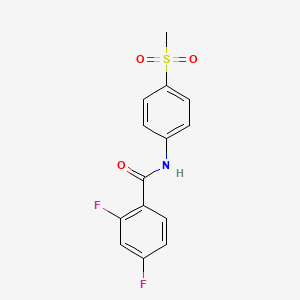

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide is a useful research compound. Its molecular formula is C14H11F2NO3S and its molecular weight is 311.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Proton Exchange Membrane for Fuel Cells

Partially fluorinated copolymers synthesized from compounds similar to 2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide have been utilized in the development of proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs) and hydrogen/air fuel cells. The modification of these copolymers with various degrees of fluorination has shown to impact crucial PEM parameters such as water uptake, proton conductivity, and methanol permeabilities. This suggests a tunable property aspect, which is vital for improving fuel cell efficiency and durability (Sankir et al., 2007).

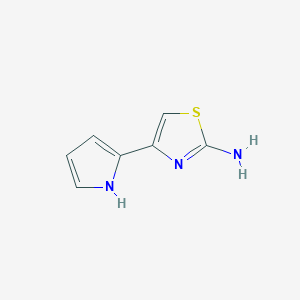

Antipathogenic Activity

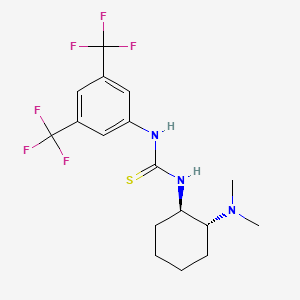

Thiourea derivatives, structurally related to this compound, have been synthesized and tested for their antipathogenic activity against bacterial cells. These derivatives demonstrated significant potential in developing novel antimicrobial agents with antibiofilm properties, particularly against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Groundwater Remediation

Heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS), in conditions suitable for in-situ groundwater remediation, demonstrates the applicability of fluorinated compounds in environmental cleanup efforts. The study indicates that while effective for certain PFAS, challenges remain in applying this method universally, especially for substances like PFOS, which show resistance to heat-activated persulfate oxidation (Park et al., 2016).

Arylation of Acrylamides and Methacrylamides

The use of bisdiazonium tetrafluoroborates derived from compounds structurally similar to this compound in the arylation of acrylamides and methacrylamides showcases the chemical versatility of fluorinated compounds in synthesizing complex organic molecules. This process highlights the potential for creating novel materials and pharmaceuticals through advanced synthetic chemistry techniques (Baranovskii et al., 2013).

Safety and Hazards

将来の方向性

The future research directions for “2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their antimicrobial and anti-inflammatory activities , this compound could also be studied in these contexts.

作用機序

Target of Action

The primary target of 2,4-difluoro-N-(4-(methylsulfonyl)phenyl)benzamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can potentially exert anti-inflammatory effects .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

特性

IUPAC Name |

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBIPWHRUNXSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)